molecular formula C12H13NO2 B8424064 4-Tert-butyl-1-ethynyl-2-nitrobenzene

4-Tert-butyl-1-ethynyl-2-nitrobenzene

Cat. No. B8424064
M. Wt: 203.24 g/mol
InChI Key: XACJCVPDECVFJP-UHFFFAOYSA-N
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Patent
US07902194B2

Procedure details

4-tert-Butyl-1-ethynyl-2-nitro-benzene (1.662 g, 8.176 mmol) was dissolved in 20 mL carban tetrachloride, 20 mL acetonitrile, and 40 mL water. Periodic acid (9.322 g, 40.89 mmol) was added followed by ruthenium(III)chloride hydrate (85 mg, 0.41 mmol). After stirring of 90 minutes, the resulting mixture was diluted with water and extracted with three portions of dichloromethane. The combined dichloromethane layers wee dried over anhydrous MgSO4, and concentrated in vacuo to yield 4-tert-Butyl-2-nitro-benzoic acid (1.924 g, 86.19 mmol).
Quantity
1.662 g
Type
reactant
Reaction Step One
Name
carban tetrachloride
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
9.322 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
85 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#C)=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(#N)C.I(O)(=O)(=O)=[O:20].[OH2:24]>[Cl-].[Cl-].[Cl-].[Cl-].C.O.[Ru](Cl)(Cl)Cl>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:20])=[O:24])=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
1.662 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-]
Name
carban tetrachloride
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
9.322 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
85 mg
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring of 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane layers wee dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 86.19 mmol
AMOUNT: MASS 1.924 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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